molecular formula C8H7ClF5N B6310804 4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride CAS No. 2088941-74-4

4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride

Cat. No. B6310804
CAS RN: 2088941-74-4
M. Wt: 247.59 g/mol
InChI Key: KGHUIPXEDXAANE-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride, also known as 4-DTMF, is a chemical compound with a wide range of applications in the field of science and technology. It is used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. 4-DTMF is a colorless, odorless, and water-soluble compound. It is a versatile chemical that can be used as a reactant in organic syntheses and as a starting material for the synthesis of other compounds.

Scientific Research Applications

4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride has a wide range of scientific research applications. It is used as a reactant in organic syntheses, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, this compound has been used in the synthesis of various organic compounds, including amino acids, peptides, and polymers. It has also been used in the synthesis of various metal complexes, such as cobalt complexes, which are used in the catalytic synthesis of organic compounds.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride is not fully understood. It is believed to act as a Lewis acid, which is a type of acid that can form hydrogen bonds with electron-rich molecules. This allows this compound to form complexes with electron-rich molecules, such as amino acids and peptides. The complexes formed by this compound can then be used to catalyze the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed to act as a Lewis acid, which can form hydrogen bonds with electron-rich molecules. This allows this compound to form complexes with electron-rich molecules, such as amino acids and peptides. The complexes formed by this compound can then be used to catalyze the formation of other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride in lab experiments is its versatility. It can be used as a reactant in organic syntheses and as a starting material for the synthesis of other compounds. It is also a colorless, odorless, and water-soluble compound, making it easy to use and store. The main limitation of using this compound in lab experiments is its toxicity. It is a hazardous chemical and should be handled with extreme caution.

Future Directions

The future directions for the use of 4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride in scientific research include the development of new synthetic methods for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, this compound could be explored as a reactant in the synthesis of metal complexes, such as cobalt complexes, which could be used in the catalytic synthesis of organic compounds. Furthermore, this compound could be explored as a reactant in the synthesis of polymers and other materials. Finally, this compound could be studied for its potential use in the development of new therapeutic agents.

Synthesis Methods

4-(Difluoromethyl)-3-(trifluoromethyl)aniline hydrochloride can be synthesized using a variety of methods. The most common method involves the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds in a two-step process, first forming an aniline hydrochloride salt, which is then reacted with difluoromethanesulfonyl chloride to form this compound. Other methods for the synthesis of this compound include the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as potassium carbonate, and the reaction of aniline with difluoromethanesulfonyl chloride in the presence of a base such as potassium carbonate.

properties

IUPAC Name

4-(difluoromethyl)-3-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N.ClH/c9-7(10)5-2-1-4(14)3-6(5)8(11,12)13;/h1-3,7H,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHUIPXEDXAANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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